4-Methylcyclohexanol acetate
Description
Esterification of 4-Methylcyclohexanol (B52717)
The conversion of 4-methylcyclohexanol to its corresponding acetate (B1210297) ester is a classic example of an esterification reaction. This transformation can be achieved through several methods, with acid-catalyzed processes being the most common.
The traditional and widely used method for synthesizing 4-methylcyclohexanol acetate is through the Fischer esterification reaction. byjus.com This process involves heating 4-methylcyclohexanol with acetic acid in the presence of a strong acid catalyst. ontosight.aibyjus.com Commonly employed catalysts include concentrated sulfuric acid and phosphoric acid. ma.edubartleby.comyoutube.com The acid catalyst serves a dual purpose: it protonates the carbonyl oxygen of the acetic acid, thereby increasing the electrophilicity of the carbonyl carbon, and it facilitates the removal of a water molecule, which is a byproduct of the reaction. byjus.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water is often removed as it is formed, for instance, by distillation. byjus.comchemguide.co.uk
Alternatively, more reactive derivatives of acetic acid, such as acetic anhydride (B1165640) or acetyl chloride, can be used. ontosight.aigoogle.com When using acetic anhydride, catalytic amounts of phosphoric acid or alkali metal salts of acetic acid can be employed. google.com The reaction with acetyl chloride is typically carried out in the presence of a tertiary amine, which acts as a base to neutralize the hydrochloric acid byproduct. google.com
Research into more efficient and environmentally benign catalytic systems for esterification is an active area. While specific studies focusing solely on the esterification of 4-methylcyclohexanol with novel catalysts are not extensively detailed in the provided results, general advancements in esterification catalysis are applicable. For instance, solid acid catalysts are gaining prominence as they are often more easily separated from the reaction mixture, reusable, and less corrosive than traditional mineral acids. Examples of such catalysts investigated for various esterification reactions include:
Resin Amberlyst-15 : A heterogeneous acid catalyst used for the synthesis of fatty esters. researchgate.net
Montmorillonite-based clays (B1170129) (KSF, KSF/0, KP10, and K10) : These have been used as acidic catalysts for the production of biodiesel via esterification. researchgate.net
Calcined Zn-Mg-Al : Showed high conversion rates in the esterification of lauric acid. researchgate.net
TiFe2O4@SiO2–SO3H : A novel, magnetic, and reusable catalyst demonstrated to be effective in the esterification of oleic and palmitic acids. nih.gov
(Zr)UiO-66(NH2)/SBA-15 : A hybrid composite catalyst involving a metal-organic framework (MOF) that has been used for the esterification of 4-methylcyclohexanol with octanoic acid. scispace.com
These examples highlight a trend towards developing robust and recyclable solid acid catalysts for esterification reactions, which could be applied to the synthesis of this compound.
The mechanism of acid-catalyzed esterification, specifically the Fischer esterification, is a well-established process. byjus.comchemguide.co.uk The key steps are as follows:
Protonation of the carbonyl oxygen : The carboxylic acid (acetic acid) is protonated by the strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon. chemguide.co.uk
Nucleophilic attack : The alcohol (4-methylcyclohexanol) acts as a nucleophile and attacks the protonated carbonyl carbon. chemguide.co.uk
Proton transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uk
Elimination of water : A water molecule is eliminated, forming a protonated ester. bartleby.comchemguide.co.uk
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO4-), to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk
This reversible process is fundamental to understanding how to optimize reaction conditions for the synthesis of this compound. byjus.com
Precursor Compound Synthesis Routes
The primary precursor for the synthesis of this compound is 4-methylcyclohexanol. ontosight.ai This alcohol is commonly synthesized through the catalytic hydrogenation of p-cresol (B1678582) (4-methylphenol). daneshyari.comlincoln.ac.uk
The hydrogenation of p-cresol to 4-methylcyclohexanol involves the reduction of the aromatic ring. This reaction is typically carried out using a heterogeneous catalyst and hydrogen gas. nih.govosti.gov A variety of catalytic systems have been investigated for this transformation, with the choice of catalyst and reaction conditions influencing the selectivity and yield of the desired product.
Commonly used catalysts include those based on noble metals such as palladium (Pd), rhodium (Rh), and ruthenium (Ru), as well as non-noble metals like nickel (Ni). google.comnih.gov For instance, palladium on alumina (B75360) (Pd/Al2O3) has been shown to be effective for the hydrogenation of p-cresol. nih.govosti.govchemrxiv.orgacs.org In some studies, high conversion of p-cresol (85%) with high selectivity (>93%) to 4-methylcyclohexanone (B47639), an intermediate that can be further reduced to 4-methylcyclohexanol, has been achieved at ambient pressure. osti.govchemrxiv.orgacs.org Other research has explored the use of bimetallic catalysts, such as CuNi nanoparticles supported on a carbon matrix (CuNi@C), which demonstrated high conversion and selectivity to 4-methylcyclohexanol at elevated temperatures. lincoln.ac.uk Amorphous Ce-Ni-W-B catalysts have also been shown to be highly active for the hydrodeoxygenation of p-cresol, proceeding through a 4-methylcyclohexanol intermediate. rsc.org
The reaction often proceeds via the formation of 4-methylcyclohexanone as an intermediate, which is then subsequently hydrogenated to 4-methylcyclohexanol. daneshyari.comosti.gov The relative rates of these two hydrogenation steps can be influenced by the catalyst and reaction conditions. For example, the initial hydrogenation of p-cresol has a lower apparent activation barrier compared to the hydrogenation of 4-methylcyclohexanone, favoring the formation of the ketone at lower temperatures. osti.govchemrxiv.orgacs.org
The hydrogenation of p-cresol can result in the formation of two diastereomers of 4-methylcyclohexanol: cis and trans. The control of this diastereoselectivity is of significant interest. The choice of catalyst plays a crucial role in determining the ratio of these isomers.
For example, using a palladium on alumina (Pd/Al2O3) catalyst for the hydrogenation of p-cresol has been reported to favor the trans isomer, achieving an 80:20 diastereomeric ratio (trans:cis). nih.gov Conversely, employing a rhodium-based catalyst, such as [Rh(COD)Cl]2, can invert the diastereoselectivity, favoring the formation of the thermodynamically less stable cis-4-methylcyclohexanol. nih.gov
Bifunctional catalysts have also been designed to achieve high stereoselectivity. For instance, a rhodium catalyst supported on Zr-beta zeolite (0.5% Rh/Zr-beta) has been used for the hydrogenation of p-cresol in the presence of 2-propanol. daneshyari.com This system facilitates a cascade reaction where the initially formed 4-methylcyclohexanone undergoes a highly stereoselective Meerwein-Ponndorf-Verley reduction by the zirconium Lewis acid sites, leading to a high stereoselectivity of 89% for the cis-alcohol. daneshyari.com The diastereoselectivity of the hydrogenation can also be influenced by the solvent and the presence of directing functional groups on the substrate. nsf.gov
Data Tables
Table 1: Catalysts and Conditions for the Hydrogenation of p-Cresol
| Catalyst | Support/Solvent | Temperature (°C) | Pressure (bar) | Major Product | Diastereomeric Ratio (trans:cis or cis:trans) | Yield (%) | Reference |
| 5 wt% Pd/Al2O3 | n-heptane | 80 | 5 | trans-4-Methylcyclohexanol | 80:20 (trans:cis) | 90 | nih.gov |
| [Rh(COD)Cl]2 | iPrOH | - | 50 | cis-4-Methylcyclohexanol | - | High | nih.gov |
| 0.5% Rh/Zr-beta | 2-propanol | - | - | cis-4-Methylcyclohexanol | 89% cis selectivity | - | daneshyari.com |
| CuNi0.5/C | - | 300 | - | 4-Methylcyclohexanol | - | 82.7 (selectivity) | lincoln.ac.uk |
| Pd/γ-Al2O3 | Dodecane | 100 | Ambient | 4-Methylcyclohexanone | - | >93 (selectivity) | osti.govchemrxiv.orgacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylcyclohexyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-3-5-9(6-4-7)11-8(2)10/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBFCCCTSQEGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928076 | |
| Record name | 4-Methylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13332-20-2, 22597-23-5 | |
| Record name | cis-4-Methylcyclohexyl acetate | |
| Source | ChemIDplus | |
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| Record name | 4-Methylcyclohexanol acetate | |
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| Record name | NSC52969 | |
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| Record name | 4-Methylcyclohexyl acetate | |
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| Record name | cis-4-methylcyclohexyl acetate | |
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Synthetic Methodologies and Chemical Transformations
Precursor Compound Synthesis Routes
Catalytic Hydrogenation of Aromatic Compounds (e.g., p-Cresol (B1678582) to 4-Methylcyclohexanol)
Heterogeneous and Homogeneous Catalysis
The synthesis of 4-methylcyclohexanol (B52717) acetate (B1210297) can be achieved through the esterification of 4-methylcyclohexanol. This transformation can be facilitated by both heterogeneous and homogeneous catalysts.
Heterogeneous Catalysis:
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Solid acid catalysts are often employed for the esterification of alcohols. For the synthesis of 4-methylcyclohexanol acetate, a solid acid catalyst can be used to promote the reaction between 4-methylcyclohexanol and an acetylating agent, such as acetic acid or acetic anhydride (B1165640). The use of heterogeneous catalysts offers advantages such as ease of separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling, contributing to a more environmentally benign process. rsc.org
Homogeneous Catalysis:
Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. Traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used for the esterification of 4-methylcyclohexanol. These catalysts are effective in promoting the reaction but require a neutralization step and subsequent purification to remove the catalyst from the product.
An alternative approach involves the use of enzyme catalysts in a homogeneous system. For instance, lipase-catalyzed transesterification of 4-methylcyclohexanols with vinyl acetate has been studied in various organic solvents. researchgate.net This biocatalytic approach can offer high selectivity under mild reaction conditions.
The choice between heterogeneous and homogeneous catalysis depends on various factors, including reaction efficiency, cost, and environmental considerations. While homogeneous catalysts may offer higher activity and selectivity in some cases, heterogeneous catalysts are often preferred for industrial applications due to their operational advantages. drhazhan.com
Reduction Pathways of Cyclohexanone Derivatives (e.g., 4-Methylcyclohexanone)
The precursor to 4-methylcyclohexanol, and subsequently this compound, is 4-methylcyclohexanone (B47639). The reduction of 4-methylcyclohexanone yields 4-methylcyclohexanol, which exists as a mixture of cis and trans isomers.
The reduction of 4-methylcyclohexanone can be accomplished using various reducing agents. A common laboratory-scale method involves the use of sodium borohydride (B1222165) (NaBH₄). mnstate.edumasterorganicchemistry.com This reagent is a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon of the ketone, leading to the formation of a secondary alcohol upon workup. masterorganicchemistry.com The stereochemical outcome of the reduction, i.e., the ratio of cis- to trans-4-methylcyclohexanol, is influenced by the steric hindrance around the carbonyl group. Hydride attack from the less hindered face is generally favored.
Industrial-scale production of 4-methylcyclohexanone itself can be achieved through the hydrogenation of p-cresol over a palladium on carbon (Pd/C) catalyst, which may be treated with salts like sodium carbonate or lithium acetate. google.com
The resulting mixture of cis- and trans-4-methylcyclohexanols can then be acetylated to produce the corresponding acetates.
Biocatalytic Approaches to Cyclohexanol (B46403) Derivatives
Biocatalysis offers a green and highly selective alternative for the synthesis of cyclohexanol derivatives and their acetates.
Enzymatic acetylation of cycloalkanols, including 4-methylcyclohexanol, provides a mild and selective method for the synthesis of their corresponding acetates. Lipases are a class of enzymes widely used for this purpose. researchgate.net
The reaction typically involves the use of an acyl donor, such as vinyl acetate or ethyl acetate, and a lipase (B570770) catalyst in an organic solvent. researchgate.net For example, immobilized Candida antarctica lipase B (Novozym 435) is a highly effective catalyst for the acetylation of primary and secondary alcohols. researchgate.netresearchgate.net The specificity of the enzyme can allow for the selective acetylation of one hydroxyl group in the presence of others. researchgate.net
This enzymatic approach avoids the use of harsh acidic or basic conditions and can lead to high yields of the desired acetate with minimal byproducts. The use of immobilized enzymes also facilitates catalyst recovery and reuse.
Stereoselective biotransformations are particularly valuable for obtaining specific stereoisomers of 4-methylcyclohexanol and its acetate. This is important as different isomers can have distinct properties.
The stereoselective reduction of 4-methylcyclohexanone to a specific isomer of 4-methylcyclohexanol can be achieved using alcohol dehydrogenases (ADHs). mdpi.comresearchgate.net These enzymes, often used in whole-cell systems, can exhibit high enantioselectivity and diastereoselectivity, leading to the preferential formation of either the cis or trans isomer. researchgate.netpsu.edu For example, certain ADHs have been shown to produce cis-4-alkylcyclohexanols with high diastereoisomeric excess. mdpi.comresearchgate.net
Furthermore, enzymatic kinetic resolution can be employed to separate a racemic mixture of 4-methylcyclohexanol isomers. This process involves the selective acylation of one enantiomer by a lipase, leaving the other enantiomer unreacted. researchgate.netrsc.orgnih.gov For instance, lipase-catalyzed transesterification can effectively resolve a mixture of delta-hydroxy esters, a principle that can be applied to cyclic alcohols. nih.gov The efficiency of this resolution is often expressed by the enantiomeric ratio (E value). nih.gov
These biocatalytic methods provide powerful tools for the synthesis of enantiomerically enriched cyclohexanol derivatives, which are valuable intermediates in various fields.
Related Elimination Reactions of Methylcyclohexanols
Acid-Catalyzed Dehydration to Methylcyclohexenes
4-Methylcyclohexanol can undergo acid-catalyzed dehydration to form a mixture of methylcyclohexene isomers. This elimination reaction is the reverse of the hydration of methylcyclohexenes. libretexts.orglibretexts.orgpressbooks.pub The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. wpmucdn.comlabarchives.comedubirdie.comyoutube.comma.eduyoutube.com
The mechanism proceeds via an E1 pathway. wpmucdn.comlabarchives.com The acid protonates the hydroxyl group, converting it into a good leaving group (water). labarchives.com Departure of the water molecule generates a secondary carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) leads to the formation of a double bond.
Due to the structure of the 4-methylcyclohexyl carbocation, two primary regioisomeric products can be formed: 1-methylcyclohexene and 4-methylcyclohexene. According to Zaitsev's rule, the more substituted alkene is generally the major product. wpmucdn.com Therefore, 1-methylcyclohexene is expected to be the major product of the dehydration of 4-methylcyclohexanol. labarchives.com The reaction mixture is often distilled to remove the lower-boiling alkene products as they are formed, which shifts the equilibrium towards the products according to Le Châtelier's principle. utdallas.edu
Reaction Mechanism Elucidation (e.g., E1 Pathways, Carbocation Intermediates)
The formation of this compound is typically achieved through Fischer esterification. This reaction involves treating the parent alcohol, 4-methylcyclohexanol, with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism commences with the protonation of the carbonyl oxygen of acetic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl oxygen of 4-methylcyclohexanol. This attack results in the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the acetic acid moiety, converting it into a good leaving group (water). The elimination of a water molecule and a final deprotonation step yield the ester, this compound, and regenerate the acid catalyst.
While the synthesis of the acetate is significant, the chemical transformations of the related 4-methylcyclohexanol, particularly its acid-catalyzed dehydration, provide critical insights into the behavior of the 4-methylcyclohexyl carbocation, a key intermediate. This dehydration proceeds via an E1 (unimolecular elimination) mechanism. chemicalforums.combrainly.com This pathway is favored for secondary alcohols like 4-methylcyclohexanol under acidic conditions. brainly.comwpmucdn.com
The E1 mechanism unfolds in a stepwise manner as detailed below:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This converts the poor leaving group, hydroxide (B78521) (⁻OH), into a much better leaving group, water (H₂O). brainly.combrainly.com
Formation of a Carbocation Intermediate: The protonated alcohol loses a molecule of water to form a secondary carbocation at carbon-1 of the cyclohexane (B81311) ring. chemicalforums.combrainly.com This step is the slowest in the sequence and is therefore the rate-determining step of the E1 reaction. chemicalforums.com
Deprotonation to Form an Alkene: A weak base, such as a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. brainly.combartleby.com This results in the formation of a carbon-carbon double bond, yielding an alkene.
A crucial aspect of the E1 mechanism is the formation of a planar carbocation intermediate. Consequently, whether the starting alcohol is the cis or trans isomer of 4-methylcyclohexanol, both will form the same carbocation, leading to an identical mixture of products. utdallas.edu
| Step | Description | Key Intermediates |
| 1 | Protonation of the -OH group | Alkyloxonium ion |
| 2 | Loss of H₂O (leaving group) | Secondary carbocation |
| 3 | Deprotonation of adjacent C-H | Alkene product |
Product Distribution and Regioselectivity
The E1 dehydration of 4-methylcyclohexanol is a classic example illustrating the principles of regioselectivity in elimination reactions. The carbocation intermediate formed can be deprotonated at different adjacent carbons, leading to a mixture of isomeric alkene products. rsc.orgchegg.com
The primary carbocation formed is a secondary carbocation at the C1 position (the carbon formerly bonded to the hydroxyl group). Elimination of a proton can occur from either of the adjacent carbons (C2 or C6) or the methyl-bearing carbon (C4). However, removal of a proton from the carbons adjacent to the positive charge (C2 and C6) is the most probable pathway.
The potential products from the deprotonation of the initial secondary carbocation are:
4-Methylcyclohexene: Formed by the removal of a proton from the C4 carbon's hydrogen.
3-Methylcyclohexene: Formed by the removal of a proton from either the C2 or C6 position.
According to Zaitsev's rule, when multiple elimination products are possible, the most stable (most substituted) alkene is typically the major product. wpmucdn.com However, in some cases, carbocation rearrangements can occur to form a more stable carbocation before elimination. webassign.net A hydride shift from the C4 carbon to the C1 carbon would result in a more stable tertiary carbocation at C4. Deprotonation adjacent to this new carbocation would lead to 1-methylcyclohexene , the most substituted and thermodynamically most stable product.
The distribution of these products can be influenced by reaction conditions such as temperature and the specific acid catalyst used. webassign.net The reaction generally yields a mixture of these alkenes, with their ratios determined by the relative rates of deprotonation and rearrangement. rsc.orgchegg.com
| Potential Product | Structure | Alkene Substitution | Notes |
| 1-Methylcyclohexene | Trisubstituted | Typically the major product, formed via carbocation rearrangement (Zaitsev product). wpmucdn.com | |
| 3-Methylcyclohexene | Disubstituted | A possible minor product from the initial secondary carbocation. | |
| 4-Methylcyclohexene | Disubstituted | A possible minor product from the initial secondary carbocation. chegg.com |
Stereochemical Investigations and Isomerism
Cis-Trans Isomerism of 4-Methylcyclohexanol (B52717) Acetate (B1210297)
4-Methylcyclohexanol acetate exists as two distinct diastereomers: cis-4-Methylcyclohexanol acetate and trans-4-Methylcyclohexanol acetate. nist.gov In the cis isomer, both the methyl group and the acetate group are on the same face of the cyclohexane (B81311) ring (both pointing up or both pointing down). In the trans isomer, the substituents are on opposite faces of the ring (one up and one down). nist.gov This geometric difference gives rise to unique physical and chemical properties for each isomer.
Conformational Analysis of the Cyclohexane Ring System
The cyclohexane ring of this compound is not planar but exists predominantly in a low-energy chair conformation. This chair can undergo a "ring flip" to an alternative chair conformation. The orientation of the methyl and acetate groups—as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—is central to the molecule's stability.
The stability of a given chair conformer is determined by the energy associated with its substituents being in axial versus equatorial positions. The Gibbs free energy difference between the axial and equatorial conformers is known as the "A-value". masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position to minimize steric strain. wikipedia.org For the substituents on this compound, the relevant A-values are approximately:
Methyl (-CH₃): 1.7 kcal/mol libretexts.org
Acetate (-OAc): 0.7 kcal/mol ubc.ca
Using these A-values, the conformational equilibrium for both the cis and trans isomers can be analyzed.
For trans-4-Methylcyclohexanol acetate: The two possible chair conformations are (a) diequatorial (methyl-eq, acetate-eq) and (b) diaxial (methyl-ax, acetate-ax). The energy difference (ΔG°) between these two conformers is the sum of the A-values.
ΔG° = A(CH₃) + A(OAc) = 1.7 + 0.7 = 2.4 kcal/mol
This significant energy difference means the equilibrium heavily favors the diequatorial conformer, which is substantially more stable.
For cis-4-Methylcyclohexanol acetate: The two chair conformations are energetically equivalent, with one substituent being axial and the other equatorial. In one conformer, the methyl group is axial and the acetate is equatorial (ax, eq). After a ring flip, the methyl group becomes equatorial and the acetate becomes axial (eq, ax). The energy difference is calculated from the difference in their A-values.
ΔG° = A(CH₃) - A(OAc) = 1.7 - 0.7 = 1.0 kcal/mol
This energy difference favors the conformer where the bulkier methyl group occupies the equatorial position and the smaller acetate group is in the axial position.
| Isomer | Conformer 1 | Conformer 2 | ΔG° (kcal/mol) | Favored Conformer |
|---|---|---|---|---|
| trans | Diequatorial (eq, eq) | Diaxial (ax, ax) | 2.4 | Diequatorial |
| cis | eq-Methyl, ax-Acetate | ax-Methyl, eq-Acetate | 1.0 | eq-Methyl, ax-Acetate |
The preference for equatorial substitution is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions. libretexts.org An axial substituent experiences repulsive steric interactions with the two other axial hydrogens on the same side of the ring.
In the case of trans-4-Methylcyclohexanol acetate, the diaxial conformer is highly disfavored due to the significant steric strain from both the methyl and acetate groups being in axial positions. For the cis isomer, the equilibrium lies towards the conformer that places the group with the larger A-value (the methyl group) in the less strained equatorial position. The conformational dynamics are therefore dictated by the energetic penalty associated with placing the bulkier methyl group in an axial position.
Diastereoselective Synthesis and Isolation of Isomers
The targeted synthesis of a specific diastereomer of this compound relies on stereoselective reactions, typically starting from 4-methylcyclohexanone (B47639). The key step is the diastereoselective reduction of the ketone to form either the cis or trans 4-methylcyclohexanol, which is then acetylated.
One effective strategy for producing the cis isomer involves biocatalysis. The reduction of 4-methylcyclohexanone using certain alcohol dehydrogenases (ADHs) can proceed with high diastereoselectivity to yield cis-4-methylcyclohexanol. mdpi.com This alcohol can then be isolated and subsequently acetylated using an acetylating agent like acetyl chloride or acetic anhydride (B1165640), or through enzymatic acetylation, to produce cis-4-Methylcyclohexanol acetate. mdpi.com
Conversely, the trans isomer is often the thermodynamically favored product in many catalytic hydrogenations of 4-methylphenol. mdpi.com More direct control can be achieved through hydride reduction of 4-methylcyclohexanone. The use of small hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), typically involves axial attack on the ketone, leading to the formation of the equatorial alcohol, which is trans-4-methylcyclohexanol. acs.org Subsequent acetylation yields the trans acetate. In contrast, using sterically bulky hydride reagents, like Lithium tri-sec-butylborohydride (L-Selectride), favors equatorial attack to produce the axial (cis) alcohol. acs.org
| Reagent/Method | Major Alcohol Product | Resulting Acetate Isomer | Stereochemical Rationale |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | trans-4-Methylcyclohexanol | trans | Axial attack by a small nucleophile is preferred. |
| L-Selectride | cis-4-Methylcyclohexanol | cis | Equatorial attack by a bulky nucleophile is preferred. |
| Alcohol Dehydrogenase (ADH) | cis-4-Methylcyclohexanol | cis | Enzyme active site directs stereospecific hydride delivery. |
Diastereomeric Purity and Separation Techniques
Following a diastereoselective synthesis, it is essential to determine the diastereomeric purity, often expressed as diastereomeric excess (d.e.), and to separate the desired isomer from the minor one.
The analysis and separation of the cis and trans isomers of this compound are typically accomplished using chromatographic techniques. Gas chromatography (GC) is a common method for both analyzing the ratio of the diastereomers and for their separation. nih.gov The NIST database indicates a standard non-polar column can be used for the analysis of the trans isomer. nist.gov The different spatial arrangements of the cis and trans isomers lead to differences in their physical properties, such as boiling point and polarity, allowing them to be separated during chromatography.
High-performance liquid chromatography (HPLC) is another powerful tool for separating diastereomers. nih.govnih.gov The separation can be performed in either normal-phase or reversed-phase mode. The choice of stationary phase and mobile phase is critical. researchgate.net For the precursor alcohol, (4-methylcyclohexyl)methanol (B126014), the trans isomer has a higher octanol-water partition coefficient (Kow) while the cis isomer has a higher aqueous solubility, indicating a polarity difference that can be exploited for HPLC separation. walisongo.ac.idresearchgate.net These principles directly apply to the acetate derivatives.
The diastereomeric purity can be quantified by integrating the corresponding peaks in the chromatogram obtained from GC or HPLC analysis.
Advanced Spectroscopic and Chromatographic Characterization
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and deduce the structure of a molecule by analyzing its fragmentation pattern upon ionization.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. The mass spectrum of 4-Methylcyclohexanol (B52717) acetate (B1210297) (molecular weight: 156.22 g/mol ) shows characteristic fragmentation patterns. The molecular ion peak (M⁺˙) at m/z 156 is often of very low abundance or completely absent.
The most common fragmentation pathways include:
Loss of acetic acid: A primary fragmentation route is the elimination of a neutral acetic acid molecule (CH₃COOH, 60 Da) from the molecular ion, leading to a prominent fragment ion at m/z 96. This corresponds to the methylcyclohexene radical cation.
Formation of the acetyl cation: Cleavage of the ester bond results in the formation of the highly stable acetyl cation (CH₃CO⁺), which gives a characteristic base peak at m/z 43.
Loss of the acetoxy group: Cleavage of the C-O bond can lead to the loss of the acetoxy radical (•OCOCH₃, 59 Da), resulting in a methylcyclohexyl cation at m/z 97.
Table 3: Major EI-MS Fragmentation Data for 4-Methylcyclohexanol Acetate
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 156 | Molecular Ion | [C₉H₁₆O₂]⁺˙ | Often weak or absent |
| 96 | [M - CH₃COOH]⁺˙ | [C₇H₁₂]⁺˙ | Loss of neutral acetic acid |
| 97 | [M - •OCOCH₃]⁺ | [C₇H₁₃]⁺ | Loss of acetoxy radical |
Data sourced from the NIST Chemistry WebBook. nist.gov
Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI. This method is particularly useful for confirming the molecular weight of a compound when the molecular ion is not observed in the EI spectrum.
In CI-MS, a reagent gas (commonly methane (B114726) or ammonia) is ionized, and these primary ions react with neutral analyte molecules. For this compound, this typically results in proton transfer to form a protonated molecular ion, [M+H]⁺.
Using methane as the reagent gas, the primary reactant ions (e.g., CH₅⁺) protonate the analyte. For this compound (MW 156.22), this produces a strong signal at m/z 157.
Adduct ions may also be formed between the analyte and reagent gas ions. For example, with methane, an adduct ion [M+C₂H₅]⁺ at m/z 185 might be observed.
The presence of an intense [M+H]⁺ peak in the CI spectrum provides clear and unambiguous confirmation of the molecular weight.
The combination of EI and CI mass spectrometry provides complementary data that is powerful for structural confirmation.
CI-MS establishes the molecular weight of the analyte via the prominent [M+H]⁺ ion (m/z 157).
EI-MS provides a characteristic fragmentation pattern, or "fingerprint," that reveals key structural features. The base peak at m/z 43 strongly suggests the presence of an acetyl group (CH₃CO-), indicative of an acetate ester. The significant fragment at m/z 96, corresponding to the loss of 60 Da (acetic acid), further corroborates the acetate structure and confirms the molecular framework has a mass of 96 Da.
Together, the molecular weight information from CI and the structural fragment information from EI allow for a high-confidence assignment of the structure as this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound.
Vibrational Analysis for Functional Group Identification
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the ester, which typically appears in the range of 1750-1735 cm⁻¹ masterorganicchemistry.com. This sharp and intense peak is a definitive indicator of the acetate moiety.
Additionally, the spectrum displays absorptions corresponding to C-H stretching vibrations. The C-H bonds of the cyclohexane (B81311) ring and the methyl group absorb in the region of 3000-2840 cm⁻¹ uomustansiriyah.edu.iq. The C-O stretching vibration of the ester group is also observable, typically in the 1300-1000 cm⁻¹ range. The presence and specific positions of these bands allow for the unequivocal identification of this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| C=O (Ester) | Stretching | 1750-1735 |
| C-H (Alkyl) | Stretching | 3000-2840 |
| C-O (Ester) | Stretching | 1300-1000 |
Spectroscopic Signatures of Double Bond Formation
IR spectroscopy is also instrumental in monitoring chemical reactions involving this compound, particularly those that may lead to the formation of a carbon-carbon double bond (C=C), such as in elimination reactions. The appearance of a new absorption band in the 1680-1630 cm⁻¹ region is a clear indication of C=C bond formation spectroscopyonline.comlibretexts.org.
Furthermore, the formation of an alkene is accompanied by the appearance of C-H stretching vibrations from the hydrogens attached to the double-bonded carbons, which are found between 3100 and 3000 cm⁻¹ spectroscopyonline.com. The presence of C-H wagging peaks in the 1000 to 600 cm⁻¹ range can also help to characterize the substitution pattern of the newly formed double bond spectroscopyonline.com.
| Bond/Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| C=C | Stretching | 1680-1630 |
| =C-H | Stretching | 3100-3000 |
| =C-H | Wagging (Bending) | 1000-600 |
Gas Chromatography (GC)
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is particularly well-suited for the analysis of this compound and its isomers.
Development of GC Methods for Isomer Separation
This compound exists as cis and trans isomers, which can be challenging to separate due to their similar physical properties nist.gov. The development of effective GC methods is crucial for their individual analysis. High-efficiency capillary columns are essential for achieving the necessary resolution vurup.sk.
The choice of the stationary phase is a critical factor in the separation of these isomers. Chiral stationary phases, often based on derivatized cyclodextrins, are particularly effective for separating enantiomers and can also provide excellent resolution for diastereomers like the cis and trans isomers of this compound. The interaction between the isomers and the chiral stationary phase leads to different retention times, allowing for their separation. For instance, specialized columns have been successfully used to separate the cis and trans isomers of related compounds like (4-methylcyclohexyl)methanol (B126014) nih.gov.
Quantitative Analysis of Reaction Mixtures
GC, often coupled with a Flame Ionization Detector (FID), is a powerful tool for the quantitative analysis of reaction mixtures containing this compound. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component.
To perform a quantitative analysis, a calibration curve is typically constructed by running standards of known concentrations. This allows for the accurate determination of the concentration of this compound and other components in an unknown sample. This is vital for monitoring reaction progress, determining product yields, and assessing the purity of the final product.
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a process where a molecule is chemically modified to improve its analytical properties for techniques like GC colostate.edu. For compounds like alcohols, which may exhibit poor peak shape or low volatility, derivatization can be highly beneficial libretexts.org.
While this compound itself is generally suitable for GC analysis, its precursor, 4-methylcyclohexanol, can benefit from derivatization. Common derivatization methods for alcohols include silylation, acylation, and alkylation libretexts.org.
Silylation: This is a widely used technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group colostate.edulibretexts.org. This process increases the volatility and thermal stability of the analyte, leading to sharper and more symmetrical peaks in the chromatogram libretexts.org. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose sigmaaldrich.com.
Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride. This also serves to increase volatility and can enhance detectability with specific detectors like the electron capture detector (ECD) if fluorinated acyl groups are used libretexts.org.
The primary goals of derivatization in the context of analyzing compounds related to this compound are to improve chromatographic behavior, enhance detection, and facilitate structural elucidation jfda-online.com.
Silylation Reagents and Their Application in GC-MS
Gas chromatography requires analytes to be thermally stable and sufficiently volatile to be transported through the analytical column. youtube.com While this compound is an ester with moderate volatility, analytical scenarios involving trace-level detection or the presence of its less volatile hydrolysis product, 4-methylcyclohexanol, often require derivatization. Silylation is the most prevalent derivatization technique employed in GC analysis. gcms.czgcms.cz This process involves the replacement of an active hydrogen atom, such as the one in a hydroxyl (-OH) group, with an alkylsilyl group, most commonly the trimethylsilyl (TMS) group. gcms.czcolostate.edu
The primary benefits of converting an analyte to its silyl derivative are:
Increased Volatility : Silylation masks the polar functional groups that cause strong intermolecular hydrogen bonding, thereby lowering the boiling point of the compound and making it more volatile. youtube.comphenomenex.com
Reduced Polarity : The replacement of a polar functional group with a non-polar TMS group decreases the analyte's polarity, which in turn reduces peak tailing and improves chromatographic separation. youtube.comgcms.cz
Enhanced Thermal Stability : Silyl derivatives are generally more thermally stable than their parent compounds, preventing on-column degradation at the high temperatures used in GC. colostate.educhromtech.com
A variety of silylation reagents are available, each with different reactivities and applications. The choice of reagent depends on the specific functional groups present in the analyte and the complexity of the sample matrix. For the analysis of 4-methylcyclohexanol, the alcohol precursor or hydrolysis product of this compound, reagents that effectively target hydroxyl groups are essential.
Table 1: Common Silylation Reagents for GC-MS Derivatization
| Reagent Acronym | Full Chemical Name | Primary Application and Characteristics |
|---|---|---|
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A powerful and widely used silylating agent suitable for derivatizing alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.commdpi.com |
| TMCS | Trimethylchlorosilane | Primarily used as a catalyst in combination with other silylating reagents like BSTFA to increase their reactivity, especially for hindered hydroxyl groups. gcms.czglindiachemicals.comguidechem.com |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile of the TMS-amides, its byproducts are also highly volatile, which minimizes interference in the chromatogram. guidechem.com |
| BSA | N,O-Bis(trimethylsilyl)acetamide | A highly reactive reagent for nitrogenous compounds, as well as hydroxyl and carboxyl groups. mdpi.comtcichemicals.com |
In the context of analyzing this compound, derivatization becomes particularly critical if the integrity of the ester is compromised during sample preparation or storage, leading to the formation of 4-methylcyclohexanol. The hydroxyl group of this alcohol is a prime target for silylation. A common procedure involves reacting the sample with a silylating agent like BSTFA, often with a small percentage of TMCS added as a catalyst to ensure complete and rapid derivatization, especially for secondary alcohols like 4-methylcyclohexanol. gcms.czresearchgate.net The resulting TMS ether is then readily analyzed by GC-MS, exhibiting improved peak shape and sensitivity. mdpi.com
Strategies for Modifying Functional Groups for Analysis
The primary strategy for modifying the functional groups related to this compound analysis revolves around targeting the hydroxyl group of its corresponding alcohol. The ester functional group in this compound itself is generally stable and volatile enough for direct GC analysis. However, the presence of the hydroxyl group in any co-existing 4-methylcyclohexanol makes derivatization a crucial step for accurate quantification of all related species in a sample.
The modification of the hydroxyl group to a trimethylsilyl (TMS) ether is a highly effective strategy. colostate.edu This chemical transformation is a nucleophilic attack on the silicon atom of the silylating reagent by the oxygen of the hydroxyl group. colostate.edu The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol. gcms.cz Since 4-methylcyclohexanol is a secondary alcohol, its derivatization is efficient, though the use of a catalyst like TMCS can accelerate the reaction and ensure it goes to completion, overcoming any potential steric hindrance from the cyclohexyl ring. gcms.czresearchgate.net
The derivatization reaction can be summarized as follows:
R-OH + BSTFA (+ TMCS catalyst) → R-O-Si(CH₃)₃ + Byproducts
This conversion fundamentally alters the analytical properties of the molecule, as detailed in the table below.
Table 2: Effect of Silylation on the Hydroxyl Functional Group
| Property | Original Hydroxyl Group (-OH) | Derivatized TMS Ether (-O-TMS) | Analytical Advantage |
|---|---|---|---|
| Polarity | High (due to hydrogen bonding) | Low (non-polar silyl group) | Reduces column adsorption, minimizes peak tailing. gcms.cz |
| Volatility | Lower | Higher | Allows for lower GC oven temperatures and faster elution. youtube.com |
| Thermal Stability | Less stable | More stable | Prevents degradation in the hot GC injection port and column. chromtech.com |
| Mass Spectrum | May show significant fragmentation | Often produces a clear molecular ion and characteristic fragments, aiding identification. mdpi.com | Improves mass spectral interpretation and library matching. |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed to investigate the electronic properties of molecules like 4-methylcyclohexanol (B52717) acetate (B1210297) with a favorable balance of accuracy and computational cost.
4-Methylcyclohexanol acetate exists as cis and trans stereoisomers, defined by the relative orientation of the methyl and acetate substituents on the cyclohexane (B81311) ring. Each of these isomers can exist in multiple conformations, primarily dictated by the puckering of the six-membered ring. The chair conformation is significantly more stable than boat or twist-boat forms due to minimized torsional and steric strain.
Within the chair conformations, substituents can occupy either axial or equatorial positions. For the trans isomer, the diequatorial conformer, where both the methyl and acetate groups are in equatorial positions, is the most energetically favorable. In the cis isomer, two chair conformers are possible: one with an axial methyl group and an equatorial acetate group, and the other with an equatorial methyl group and an axial acetate group. DFT calculations can precisely determine the relative energies of these forms. The diequatorial trans isomer is generally the global minimum, with the cis conformers being slightly higher in energy.
| Isomer | Substituent Positions | Relative Energy (kJ/mol) |
|---|---|---|
| trans | 1-equatorial-acetate, 4-equatorial-methyl | 0.00 (Most Stable) |
| trans | 1-axial-acetate, 4-axial-methyl | > 20 |
| cis | 1-equatorial-acetate, 4-axial-methyl | ~7-9 |
| cis | 1-axial-acetate, 4-equatorial-methyl | ~9-11 |
Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculations.
Quantum chemical methods are powerful in mapping the potential energy surfaces of chemical reactions. For this compound, this includes its synthesis via the esterification of 4-methylcyclohexanol with acetic acid. DFT calculations can model the entire reaction mechanism, for instance, in an acid-catalyzed process.
The simulation typically begins with the protonation of the carbonyl oxygen of acetic acid, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of 4-methylcyclohexanol. nih.gov This step proceeds through a transition state to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the protonated ester, which then deprotonates to yield the final product. DFT calculations can locate the geometry of all intermediates and, crucially, the transition states connecting them. The calculated energy barriers (activation energies) for each step provide insight into the reaction kinetics, identifying the rate-determining step. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a detailed view of its dynamics, conformational flexibility, and interactions with its environment.
The cyclohexane ring of this compound is not static; it undergoes conformational changes, most notably the "ring flip" or chair-to-chair interconversion. While this process is inaccessible to standard AIMD simulations due to its microsecond timescale, accelerated MD techniques can be used to study this phenomenon. nih.gov MD simulations can track the trajectories of all atoms over time, allowing for the exploration of the potential energy surface and the study of transitions between different conformational states. nih.gov
From these simulations, one can determine the population of each stable conformer (e.g., the equilibrium between the two chair forms of the cis isomer) at a given temperature. This information is critical for understanding the molecule's average properties and its behavior in different environments.
In the liquid state, the properties of this compound are governed by a complex network of intermolecular interactions, primarily van der Waals forces and dipole-dipole interactions originating from the polar ester group. MD simulations of the bulk liquid can provide a detailed picture of these interactions.
By analyzing the simulation trajectories, properties such as the radial distribution function (RDF) can be calculated. The RDF describes the probability of finding a neighboring molecule at a certain distance from a central molecule, revealing the short-range order and packing in the liquid. Furthermore, the simulation can quantify the average interaction energies between molecules, offering a measure of the cohesive forces within the liquid. nih.gov Studies on similar esters like ethyl acetate show that the carbonyl group can form weak hydrogen bonds in protic solvents, an interaction that can also be modeled with MD. dntb.gov.ua
Prediction of Spectroscopic Parameters
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and the interpretation of experimental spectra.
DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectra: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts. These calculations can distinguish between the different protons and carbons in the various isomers and conformers of this compound, aiding in the assignment of complex experimental spectra.
IR Spectra: Vibrational frequencies can be computed by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-O stretch, CH₂ bending). The calculated IR spectrum can be compared directly with experimental data to confirm the presence of specific functional groups and to aid in conformational analysis. researchgate.netresearchgate.net
| Spectroscopic Parameter | Predicted Value (Illustrative) | Associated Molecular Feature |
|---|---|---|
| 13C NMR Chemical Shift | ~170 ppm | Carbonyl Carbon (C=O) |
| 1H NMR Chemical Shift | ~4.5-4.7 ppm | Proton on carbon bearing the acetate (CH-O) |
| IR Vibrational Frequency | ~1730-1750 cm-1 | Carbonyl Stretch (C=O) |
| IR Vibrational Frequency | ~1230-1250 cm-1 | C-O Stretch (Ester) |
Reactivity Predictions and Structure-Activity Relationship (SAR) Derivations
Computational chemistry and theoretical modeling offer powerful tools for predicting the reactivity of molecules like this compound and for deriving Structure-Activity Relationships (SAR). These methods allow for the calculation of various molecular descriptors that provide insights into the electronic and steric properties of the compound, which in turn govern its chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating variations in the structural or physicochemical properties of a group of compounds with changes in their biological activity or chemical reactivity. For a series of cyclic acetates, key molecular descriptors would include electronic, steric, and lipophilic parameters.
Electronic Descriptors: These parameters describe the distribution of electrons in the molecule and are crucial for predicting reactivity in polar reactions.
Partial Atomic Charges: The carbonyl carbon of the ester group in this compound carries a partial positive charge, making it susceptible to nucleophilic attack. The magnitude of this charge, which can be calculated using quantum chemical methods, correlates with the ester's susceptibility to hydrolysis.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The LUMO is often localized on the carbonyl carbon of the ester, and its energy is indicative of the molecule's ability to accept electrons from a nucleophile. A lower LUMO energy generally implies higher reactivity towards nucleophiles.
Steric Descriptors: The three-dimensional arrangement of atoms significantly influences the accessibility of the reactive center.
Molecular Volume and Surface Area: These descriptors quantify the size and shape of the molecule. The cyclohexane ring and the methyl group in this compound introduce steric bulk around the ester linkage, which can hinder the approach of a nucleophile compared to a less substituted ester. The cis and trans isomers of this compound will have different steric profiles, potentially leading to different reaction rates.
Topological Indices: These are numerical descriptors derived from the molecular graph and can encode information about branching and connectivity, which relate to steric hindrance.
Lipophilic Descriptors:
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a molecule. While not a direct measure of chemical reactivity, it is a critical parameter in SAR studies, especially for predicting biological activities like skin sensitization, as it governs the molecule's ability to partition into biological membranes.
The following interactive data table summarizes key calculated physicochemical properties for this compound that are relevant for SAR and reactivity predictions.
| Property | Value | Unit | Source |
| Molecular Weight | 156.22 | g/mol | nist.govchemeo.com |
| Formula | C9H16O2 | nist.govchemeo.com | |
| logP (Octanol/Water Partition Coefficient) | 2.128 | chemeo.com | |
| Water Solubility (log10WS) | -2.22 | mol/L | chemeo.com |
| McGowan's Characteristic Volume (McVol) | 134.250 | ml/mol | chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -192.28 | kJ/mol | chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 54.10 | kJ/mol | chemeo.com |
This table is interactive. Click on the headers to sort the data.
A hypothetical SAR for a series of cyclohexyl acetates could be formulated based on these principles. For instance, one might predict that increasing the steric bulk on the cyclohexane ring (e.g., by replacing the methyl group with a larger alkyl group) would decrease the rate of hydrolysis due to increased steric hindrance at the carbonyl carbon. Conversely, introducing electron-withdrawing groups on the cyclohexane ring could increase the partial positive charge on the carbonyl carbon, potentially leading to a higher rate of hydrolysis.
While specific experimental or computational studies detailing a full SAR for this compound are scarce, the foundational principles of computational chemistry provide a robust framework for predicting its reactivity and for designing future studies to establish comprehensive structure-activity relationships.
Chemical and Industrial Applications
Role as a Chemical Intermediate in Complex Syntheses
Currently, there is a lack of specific, documented examples in scientific literature where 4-Methylcyclohexanol (B52717) acetate (B1210297) serves as a direct intermediate in complex chemical syntheses. Its precursor, 4-methylcyclohexanol, is utilized in the synthesis of other compounds, such as the corresponding alkene, 4-methylcyclohexene, through acid-catalyzed dehydration. However, the acetate form is generally the final product of an esterification process rather than a starting point for further complex reactions.
The synthesis of its isomer, 2-methylcyclohexyl acetate, is well-documented, particularly for its use as a solvent. This process typically involves the hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol, followed by esterification with acetic acid. A similar pathway, starting from p-cresol (B1678582), would be the logical route to produce 4-Methylcyclohexanol acetate.
Application in Specialty Chemical Formulations
The application of this compound in specialty chemical formulations is not widespread. While structurally similar compounds, such as 4-tert-butylcyclohexyl acetate, are extensively used as fragrance ingredients in cosmetics and soaps, some industry resources indicate that this compound is not recommended for fragrance use.
Isomers like 2-methylcyclohexyl acetate have been identified as efficient solvents in the production of hydrogen peroxide via the anthraquinone (B42736) process. This suggests a potential, though unconfirmed, utility for this compound in similar specialized solvent systems where its specific solvency and physical properties might be advantageous.
Solvent Properties in Industrial Chemical Processes
As an ester, this compound possesses characteristics of a moderately polar, high-boiling point solvent. Its physical properties suggest it could be effective in dissolving a range of organic compounds.
Table 1: Calculated and Measured Physical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₉H₁₆O₂ | - | Cheméo |
| Molecular Weight | 156.22 | g/mol | Cheméo |
| Normal Boiling Point (Tboil) | 496.49 | K | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 54.10 | kJ/mol | NIST chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.128 | - | Crippen Calculated Property chemeo.com |
These properties, particularly its low water solubility and high boiling point, are characteristic of solvents used in applications requiring slow evaporation rates, such as in certain coatings, inks, or as a reaction medium for high-temperature syntheses. The isomer 2-methylcyclohexyl acetate is noted for its use as an extracting solvent. While direct industrial use of the 4-methyl isomer as a process solvent is not prominently documented, its properties align with those of specialty organic solvents.
Utility in Polymer and Materials Chemistry (e.g., as a solvent for cellulose (B213188) derivatives)
The precursor alcohol, 4-Methylcyclohexanol, is cited for its ability to solubilize cellulose esters and ethers. somu-group.com This strongly suggests that this compound would also act as a solvent for these and other polymers. Esters are common solvents for a variety of resins and polymers, including cellulose derivatives like nitrocellulose and cellulose acetate.
Table 2: Common Solvents for Cellulose Derivatives
| Cellulose Derivative | Common Industrial Solvents |
|---|---|
| Nitrocellulose | Acetone, Ethyl Acetate, Methyl Isobutyl Ketone (MIBK), Alcohols, Ethers google.comyoutube.com |
| Cellulose Acetate | Acetone, Dichloromethane-Ethanol blends, Dimethylformamide (DMF), Dioxane |
| Ethyl Cellulose | Toluene, Xylene, Ethanol, Butanol |
Given that 4-methylcyclohexanol can dissolve cellulose esters, it is highly probable that this compound would be a suitable solvent for similar polymers, likely finding use in coatings, adhesives, or specialty plastic formulations where a high-boiling, slow-evaporating solvent is required. However, empirical data from dedicated studies would be needed to confirm its efficacy and define its specific advantages over more commonly used solvents.
Environmental Transformation Pathways
Atmospheric Oxidation Mechanisms
Once released into the atmosphere, 4-Methylcyclohexanol (B52717) acetate (B1210297) is subject to oxidation by key atmospheric radicals. While direct studies on 4-Methylcyclohexanol acetate are limited, research on the closely related compound, (E)-4-methylcyclohexanol, provides significant insights into the likely atmospheric degradation pathways. The primary mechanisms involve reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl).
The dominant atmospheric degradation pathway for cyclic alcohols like (E)-4-methylcyclohexanol is initiated by hydrogen atom abstraction by these oxidants. This leads to the formation of a primary stable product, (E)-4-methylcyclohexanone. copernicus.org The reaction rates and resulting atmospheric lifetimes are crucial for understanding the persistence and transport of this compound.
The tropospheric lifetime (τ) of these compounds can be calculated based on their reaction rate coefficients with atmospheric oxidants. For (E)-4-methylcyclohexanol, the lifetimes are estimated to be in the range of 0.6–2 days for reactions with OH radicals, 7–13 days for reactions with NO₃ radicals, and 1–3 months for reactions with chlorine atoms. copernicus.org However, in coastal areas with higher concentrations of chlorine atoms, the lifetime due to this reaction can decrease to a matter of hours. copernicus.org
Table 1: Reaction Rate Coefficients and Tropospheric Lifetimes for (E)-4-methylcyclohexanol with Atmospheric Oxidants at ~298 K
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Tropospheric Lifetime |
|---|---|---|
| OH radicals | (1.87±0.14) × 10⁻¹¹ copernicus.org | 0.6–2 days copernicus.org |
| NO₃ radicals | (2.69±0.37) × 10⁻¹⁵ copernicus.org | 7–13 days copernicus.org |
| Cl atoms | (3.70±0.16) × 10⁻¹⁰ copernicus.org | 1–3 months (hours in coastal areas) copernicus.org |
The degradation mechanism for (E)-4-methylcyclohexanol with these oxidants proceeds via hydrogen atom abstraction from different positions on the carbon chain. copernicus.org This leads to the formation of various organic compounds, including carbonyls and hydroxycarbonyls, as well as nitrated organic compounds in the presence of nitrogen oxides (NOx). copernicus.org
Abiotic Degradation Routes in Environmental Compartments
Biotic Transformation and Fate in Natural Systems
Detailed studies on the biodegradation of this compound in natural systems like soil and water are scarce. While research has been conducted on the biodegradation of other cyclic compounds, the specific metabolic pathways and microbial communities involved in the transformation of this compound have not been extensively documented. Therefore, its persistence and ultimate fate as a result of biotic processes in various ecosystems are not well understood.
Future Research Directions and Innovations
Sustainable Synthesis of 4-Methylcyclohexanol (B52717) Acetate (B1210297)
The chemical industry is increasingly shifting towards sustainable and environmentally benign manufacturing processes. In the context of 4-Methylcyclohexanol acetate, future research will be heavily focused on developing green synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising area is the adoption of biocatalysis. The use of enzymes, such as lipases, as catalysts for esterification reactions offers several advantages over traditional acid catalysts. mdpi.com Enzymatic reactions are typically conducted under mild conditions, reducing energy requirements and minimizing the formation of byproducts. mdpi.com Research efforts will likely concentrate on identifying and engineering robust lipases with high selectivity for the acetylation of 4-methylcyclohexanol. A key innovation in this domain is the development of continuous-flow processes that combine enzymatic steps with in-line work-up, which has been successfully applied to similar fragrance compounds. mdpi.com
Another avenue for sustainable synthesis involves the use of heterogeneous catalysts derived from renewable sources. For instance, ball-milled seashells have been demonstrated as an effective catalyst for the synthesis of isoamyl acetate, showcasing the potential for waste materials to be repurposed into valuable chemical assets. whiterose.ac.uk Future studies could explore similar eco-friendly catalysts for the production of this compound. The optimization of reaction parameters, such as temperature, molar ratio of reactants, and catalyst loading, will be crucial for maximizing yield and efficiency. whiterose.ac.uk
Solvent-free reaction conditions also represent a significant step towards greener synthesis. google.com By eliminating the need for organic solvents, these processes reduce environmental impact and simplify product purification. Research into solvent-free esterification of 4-methylcyclohexanol using solid acid catalysts, such as polystyrene sulfonic acid type resins, could lead to cleaner and more economical production methods. google.com
The principles of green chemistry, including atom economy and the use of less hazardous chemical syntheses, will continue to guide the development of new synthetic pathways. semanticscholar.org The table below summarizes potential sustainable approaches for the synthesis of this compound.
| Synthesis Approach | Catalyst Type | Key Advantages |
| Biocatalysis | Lipases (e.g., Candida antarctica lipase (B570770) A) | Mild reaction conditions, high selectivity, biodegradability. mdpi.com |
| Heterogeneous Catalysis | Ball-milled seashells, solid acid resins | Catalyst reusability, potential use of waste materials, simplified work-up. whiterose.ac.ukgoogle.com |
| Solvent-Free Synthesis | Solid acid catalysts | Reduced environmental impact, simplified purification, lower cost. google.com |
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
Real-time monitoring of chemical reactions is essential for process optimization, quality control, and ensuring safety. Advanced spectroscopic techniques are at the forefront of enabling in-situ analysis of the synthesis of this compound, providing valuable insights into reaction kinetics and mechanisms.
Infrared (IR) spectroscopy, particularly with the use of attenuated total reflectance (ATR) probes, allows for the continuous monitoring of the concentrations of reactants and products in a reaction mixture. scielo.org.conih.gov As the esterification of 4-methylcyclohexanol proceeds, the characteristic IR bands of the carboxyl group of acetic acid and the hydroxyl group of the alcohol will decrease, while the ester carbonyl group band of this compound will increase. scielo.org.co This technique can provide real-time data on the extent of the reaction.
Raman spectroscopy is another powerful tool for in-situ monitoring, especially for reactions in aqueous or highly polar media where IR spectroscopy may be less effective. acs.org It can be used to track the formation of the ester by monitoring specific Raman bands corresponding to the ester and carboxylic acid functional groups. acs.org The development of fiber-optic probes has made it possible to integrate Raman spectroscopy directly into reaction vessels for real-time analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow cells, offers a highly detailed picture of the reaction progress. oxinst.com By monitoring the changes in the chemical shifts and signal intensities of specific protons or carbons, one can quantify the conversion of 4-methylcyclohexanol and acetic acid to this compound. oxinst.com This technique is particularly useful for mechanistic studies and for identifying any potential side products. The table below outlines the application of these advanced spectroscopic techniques.
| Spectroscopic Technique | Monitored Species | Information Obtained |
| In-situ IR (ATR) | -COOH, -OH, -COOR functional groups | Real-time concentration profiles of reactants and products. scielo.org.co |
| In-situ Raman | Ester and carboxylic acid Raman bands | Real-time monitoring of ester formation, suitable for polar media. acs.org |
| In-situ NMR (Flow Cell) | Specific proton and carbon signals | Quantitative reaction progress, identification of intermediates and byproducts. oxinst.com |
Chemoinformatics and Machine Learning for Predictive Modeling
The integration of chemoinformatics and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and optimal synthesis conditions. For this compound, these computational tools hold the potential to accelerate research and development significantly.
Machine learning models can be trained on large datasets of chemical reactions to predict the major products of a given set of reactants and reagents. acs.org By inputting 4-methylcyclohexanol and an acylating agent into a trained model, it could predict the likelihood of forming this compound and any potential byproducts. These models often combine reaction templates with machine learning algorithms to achieve high predictive accuracy. acs.org
Furthermore, ML can be employed to predict reaction yields and optimize reaction conditions. rsc.org By analyzing datasets that include variables such as temperature, catalyst type, and reactant concentrations, machine learning algorithms can identify the optimal conditions for maximizing the yield of this compound. This predictive capability can save significant time and resources compared to traditional experimental optimization. mdpi.com
Predicting the physicochemical properties of molecules is another key application of chemoinformatics. chemrxiv.orgiapchem.org For this compound, ML models could be used to predict properties such as boiling point, vapor pressure, and solubility, which are crucial for its application and purification. These models are typically built using molecular descriptors as input features. The following table highlights the potential applications of chemoinformatics and machine learning in the context of this compound.
| Application Area | Machine Learning Approach | Predicted Outcome |
| Reaction Outcome Prediction | Combination of reaction templates and classification algorithms | Major product(s) of a reaction. acs.org |
| Yield Optimization | Regression models (e.g., Gaussian Process, Neural Networks) | Reaction yield under different conditions. rsc.org |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Physicochemical properties (e.g., boiling point, solubility). chemrxiv.orgiapchem.org |
Design of Novel Catalysts for Selective Transformations
The development of novel catalysts is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations. For the synthesis of this compound, future research will focus on designing catalysts that offer high activity, selectivity, and stability.
One area of innovation is the development of metal-organic frameworks (MOFs) as catalysts. nih.gov MOFs possess high surface areas and tunable pore structures, making them excellent candidates for catalytic applications. Researchers could design MOFs with specific active sites that are highly selective for the esterification of 4-methylcyclohexanol. The incorporation of different metal ions and organic linkers can be used to fine-tune the catalytic properties of the MOF. nih.gov
Bimetallic catalysts also offer opportunities for enhanced performance. researchgate.net The synergistic effects between two different metals can lead to higher catalytic activity and selectivity than either metal alone. For the synthesis of the precursor, 4-methylcyclohexanol, via hydrogenation of p-cresol (B1678582), novel bimetallic catalysts could offer improved yields and stereoselectivity.
The quest for catalysts that promote the selective synthesis of specific stereoisomers of this compound is another important research direction. The cis and trans isomers of this compound may have different properties and applications. The design of chiral catalysts or the use of enzymatic catalysts with high stereoselectivity could enable the targeted synthesis of a desired isomer. The table below presents some innovative catalyst design strategies.
| Catalyst Design Strategy | Catalyst Type | Potential Advantages |
| Metal-Organic Frameworks (MOFs) | Zirconium-based MOFs, etc. | High surface area, tunable porosity, well-defined active sites. nih.gov |
| Bimetallic Catalysts | Rh/C, Ru/C, NiRu | Synergistic effects leading to enhanced activity and selectivity. researchgate.net |
| Stereoselective Catalysts | Chiral catalysts, specific enzymes | Targeted synthesis of specific cis- or trans-isomers. |
Q & A
Q. What are the primary applications of this compound in non-commercial research?
- Volatile Organic Compound (VOC) Analysis : Used as a reference standard in SPME-GC-MS for profiling esters in fermented dairy products, where it contributes to flavor dynamics .
- Olfaction Studies : Serves as a ligand in insect neurobiological assays (e.g., Drosophila) to study odorant receptor responses. It elicits moderate neural activity (~75% response in MVP2 neurons), making it useful for probing aversive vs. appetitive behavioral pathways .
Advanced Research Questions
Q. How do catalytic systems influence the oxidative dehydrogenation of 4-methylcyclohexanol derivatives, and what mechanistic insights can be drawn?
- Catalyst Design : Bimetallic Pd/Cu-modified clinoptilolite catalysts (0.15 wt.% Pd, 0.5 wt.% Cu) enhance selectivity for 4-methylcyclohexanone formation. Kinetic studies reveal a Langmuir-Hinshelwood mechanism, where surface-bound alcohol and oxygen intermediates react to form ketones .
- Challenges : Competing pathways (e.g., over-oxidation to carboxylic acids) require precise control of oxygen partial pressure and temperature (<200°C) .
Q. What strategies resolve data contradictions in isomer distribution during dehydration of 4-methylcyclohexanol?
- Isomer-Specific Analysis : Use chiral GC columns or HPLC with cyclodextrin-based stationary phases to separate 4-methylcyclohexene and 1-methylcyclohexene. Computational modeling (DFT) predicts thermodynamic favorability of 1-methylcyclohexene due to hyperconjugative stabilization, but kinetic control under mild conditions favors 4-methylcyclohexene .
- Meta-Analysis : Apply heterogeneity metrics (e.g., Higgins’ ) to reconcile discrepancies in published yields, accounting for variables like heating rates or catalyst batch effects .
Q. How does this compound modulate neural plasticity in Drosophila, and what experimental paradigms validate its role?
- Behavioral Assays : In differential appetitive conditioning, flies exposed to this compound paired with rewards (e.g., sucrose) show altered odor preference. Optogenetic activation of MVP2 neurons during odor presentation mimics this effect, confirming its role in memory retrieval .
- Calcium Imaging : Two-photon microscopy reveals sustained Ca signals in mushroom body neurons post-exposure, indicating its integration into aversive memory circuits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
